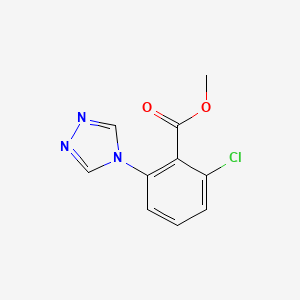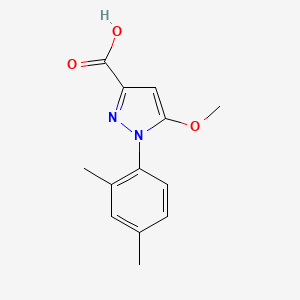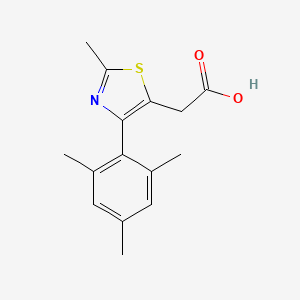
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is a compound that features an imidazole ring substituted with an aminopropyl group and a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with imidazole, which is then functionalized to introduce the aminopropyl group.
Reaction Conditions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted imidazole derivatives.
科学的研究の応用
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
1-Aminopropyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a carboxylic acid group.
2-Aminopropylimidazole: Lacks the carboxylic acid group.
Imidazole-4-carboxylic acid: Lacks the aminopropyl group.
Uniqueness
2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the aminopropyl and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
BVWSVIFHUDLWPC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=C(N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)



